Cas no 895639-28-8 (2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide)

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide structure
895639-28-8 structure
Product name:2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide
CAS No:895639-28-8
MF:C24H15ClF2N2O3
Molecular Weight:452.837311983109
CID:5989369
PubChem ID:18560403

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide
    • 1(4H)-Quinolineacetamide, 6-chloro-3-(4-fluorobenzoyl)-N-(4-fluorophenyl)-4-oxo-
    • 895639-28-8
    • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
    • F1609-0716
    • AKOS001819835
    • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
    • 2-[6-chloro-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl]-N-(4-fluorophenyl)acetamide
    • インチ: 1S/C24H15ClF2N2O3/c25-15-3-10-21-19(11-15)24(32)20(23(31)14-1-4-16(26)5-2-14)12-29(21)13-22(30)28-18-8-6-17(27)7-9-18/h1-12H,13H2,(H,28,30)
    • InChIKey: SSHXNMVLUXKYGJ-UHFFFAOYSA-N
    • SMILES: N1(CC(NC2=CC=C(F)C=C2)=O)C2=C(C=C(Cl)C=C2)C(=O)C(C(=O)C2=CC=C(F)C=C2)=C1

計算された属性

  • 精确分子量: 452.0739264g/mol
  • 同位素质量: 452.0739264g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 32
  • 回転可能化学結合数: 5
  • 複雑さ: 760
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5Ų
  • XLogP3: 5

じっけんとくせい

  • 密度みつど: 1.455±0.06 g/cm3(Predicted)
  • Boiling Point: 657.7±55.0 °C(Predicted)
  • 酸度系数(pKa): 12.45±0.70(Predicted)

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1609-0716-2mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1609-0716-10μmol
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1609-0716-20μmol
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1609-0716-3mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0716-20mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1609-0716-2μmol
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0716-25mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F1609-0716-10mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1609-0716-30mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1609-0716-40mg
2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide
895639-28-8 90%+
40mg
$140.0 2023-05-17

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide 関連文献

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamideに関する追加情報

Introduction to 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide (CAS No. 895639-28-8) in Modern Pharmaceutical Research

2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide, identified by its CAS number 895639-28-8, represents a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a complex quinoline scaffold, has garnered attention due to its potential applications in drug discovery and development. The structural features of this compound, including its chloro and fluoro substituents, as well as the benzoyl and acetamide functional groups, contribute to its unique chemical properties and biological activities.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities. Compounds derived from quinoline have been extensively studied for their antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The presence of a chloro group at the 6-position and a fluorobenzoyl moiety at the 3-position in 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide enhances its interaction with biological targets, potentially modulating key enzymatic pathways relevant to human diseases.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. The fluoro substituents in this compound are particularly noteworthy, as fluorine atoms can significantly influence the pharmacokinetic properties of drugs by affecting solubility, metabolic stability, and binding affinity. The incorporation of 4-fluorophenyl into the acetamide group further diversifies the electronic and steric environment of the molecule, making it a promising candidate for further exploration.

In the context of modern drug discovery, 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide has been investigated for its potential role in addressing unmet medical needs. For instance, studies have suggested that quinoline derivatives may exhibit inhibitory activity against various kinases and transcription factors involved in cancer progression. The specific arrangement of substituents in this compound may confer selectivity for certain therapeutic targets while minimizing off-target effects.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed fluorination techniques, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in pharmaceutical development.

From a biological perspective, the fluoro and chloro substituents play critical roles in modulating the bioactivity of 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide. Fluoro groups are known to enhance metabolic stability by resisting hydrolysis under physiological conditions. Additionally, they can improve binding interactions by increasing lipophilicity or altering electronic distributions at key binding sites. The chloro group similarly contributes to lipophilicity while also participating in hydrogen bonding interactions with biological targets.

Current research trends indicate that quinoline derivatives continue to be a rich source of bioactive compounds. The structural diversity inherent in this class of molecules allows for extensive modifications that can be tailored to specific therapeutic needs. For example, recent studies have demonstrated that quinoline-based scaffolds can be engineered to exhibit potent activity against resistant bacterial strains by targeting bacterial topoisomerases or other essential enzymes.

The development of novel drug candidates is often hampered by challenges such as poor solubility or rapid metabolism. However, modifications like introducing fluorine atoms can mitigate these issues by enhancing solubility while maintaining efficacy. In addition, computational approaches such as structure-based drug design (SBDD) and fragment-based drug design (FBDD) have been instrumental in optimizing lead compounds like 2-6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-fluorophenyl)acetamide for improved pharmacokinetic profiles.

The future prospects for this compound are promising given its unique structural features and potential therapeutic applications. Ongoing studies aim to elucidate its mechanism of action through both experimental and computational methods. By leveraging cutting-edge technologies such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into how this molecule interacts with biological targets at an atomic level.

In conclusion,2-6-chloro-3-(4-fluorobenzoyl)-4-oxysohydroquinolinol N(phenylfluoro)acetamido (CAS No: 895639 28 8) stands as a testament to the ingenuity of modern pharmaceutical chemistry. Its complex structure,fluoro benzoyl,and other functional groups make it a versatile tool for drug discovery efforts aimed at addressing complex diseases. As research progresses,this compound will continue to be explored for its potential applications across multiple therapeutic areas,driving forward innovation in medicinal chemistry.

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